molecular formula C26H34O8 B124489 Methylprednisolone hemisuccinate CAS No. 2921-57-5

Methylprednisolone hemisuccinate

カタログ番号 B124489
CAS番号: 2921-57-5
分子量: 474.5 g/mol
InChIキー: IMBXEJJVJRTNOW-XYMSELFBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylprednisolone hemisuccinate is a water-soluble corticosteroid used to treat severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders . It is a water-soluble ester of methylprednisolone used for cardiac, allergic, and hypoxic emergencies .


Molecular Structure Analysis

The molecular formula of Methylprednisolone hemisuccinate is C26H34O8 . The average molecular weight is 474.55 .


Chemical Reactions Analysis

Methylprednisolone sodium succinate (the sodium salt of methylprednisolone hemisuccinate) has the same metabolic and anti-inflammatory actions as methylprednisolone . A validated RP-HPLC technique was utilized to evaluate the quantifiability of methylprednisolone and its derivatives and to assess its in-use stability activities .

科学的研究の応用

  • Pharmaceutical Analysis

    • Summary of Application : Methylprednisolone hemisuccinate is used in the development of a rapid RP-HPLC method for the analysis of methylprednisolone and its derivatives .
    • Methods of Application : The chromatographic system consists of RP-HPLC using the BDS column (250 mm × 4.6 mm × 5 μm). The mobile phase was prepared by mixing the WFI: glacial acetic acid: acetonitrile in a volume ratio (63:2:35) at a flow rate of 2.0 mL/min with detection wavelength at 254 nm at room temperature and injection volume 20 μL .
    • Results : The method manifested a satisfied linearity regression R2 (0.9998–0.99999) with LOD 143.97 ng/mL and 4.49 μg/mL; and LOQ 436.27 ng/mL and 13.61 μg/mL for MP and MPHS respectively .
  • Treatment of Severe Allergic Reactions

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat severe allergic reactions .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating severe allergic reactions .
  • Treatment of Dermatologic Diseases

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat dermatologic diseases .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating dermatologic diseases .
  • Treatment of Endocrine Disorders

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat endocrine disorders .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating endocrine disorders .
  • Treatment of Gastrointestinal Diseases

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat gastrointestinal diseases .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating gastrointestinal diseases .
  • Treatment of Hematological Disorders

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat hematological disorders .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating hematological disorders .
  • Treatment of Neoplastic Diseases

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat neoplastic diseases .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating neoplastic diseases .
  • Treatment of Nervous System Conditions

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat nervous system conditions .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating nervous system conditions .
  • Treatment of Ophthalmic Diseases

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat ophthalmic diseases .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating ophthalmic diseases .
  • Treatment of Renal Diseases

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat renal diseases .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating renal diseases .
  • Treatment of Respiratory Diseases

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat respiratory diseases .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating respiratory diseases .
  • Treatment of Rheumatic Disorders

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat rheumatic disorders .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating rheumatic disorders .
  • Treatment of Acute Gouty Arthritis

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat acute gouty arthritis .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating acute gouty arthritis .
  • Treatment of Ankylosing Spondylitis

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat ankylosing spondylitis .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating ankylosing spondylitis .
  • Treatment of Berylliosis

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat berylliosis .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating berylliosis .
  • Management of Congenital Adrenal Hyperplasia

    • Summary of Application : Methylprednisolone hemisuccinate is used to manage congenital adrenal hyperplasia .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in managing congenital adrenal hyperplasia .
  • Treatment of Congenital Hypoplastic Anemia

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat congenital hypoplastic anemia .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating congenital hypoplastic anemia .
  • Treatment of Dermatomyositis

    • Summary of Application : Methylprednisolone hemisuccinate is used to treat dermatomyositis .
    • Methods of Application : The drug is administered parenterally .
    • Results : The drug has been found to be effective in treating dermatomyositis .

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

There have been successful cases of rapid desensitization to Methylprednisolone sodium hemisuccinate, performed in a patient with a multiple sclerosis relapse . This presents a new direction for the use of this drug in patients who have experienced hypersensitivity reactions .

特性

IUPAC Name

4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXEJJVJRTNOW-XYMSELFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2375-03-3 (mono-hydrochloride salt)
Record name Methylprednisolone Hemisuccinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183466
Record name 6-Methylprednisolone hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprednisolone hemisuccinate

CAS RN

2921-57-5
Record name Methylprednisolone succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone Hemisuccinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone hemisuccinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Methylprednisolone hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone hemisuccinate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone hemisuccinate
Reactant of Route 3
Reactant of Route 3
Methylprednisolone hemisuccinate
Reactant of Route 4
Methylprednisolone hemisuccinate
Reactant of Route 5
Reactant of Route 5
Methylprednisolone hemisuccinate
Reactant of Route 6
Methylprednisolone hemisuccinate

Citations

For This Compound
738
Citations
H Derendorf, H Möllmann, P Rohdewald… - Clinical …, 1985 - Wiley Online Library
… Our purpose was to follow the kinetics of rnethylprednisolone and of methylprednisolone hemisuccinate after high- and low-dose intravenous injections of the ester. Methylprednisolone …
Number of citations: 67 ascpt.onlinelibrary.wiley.com
GJ Lawson, J Chakraborty, MC Dumasia… - Therapeutic drug …, 1992 - journals.lww.com
… RPHPLC) method for the measurement of methylprednisolone hemisuccinate (MPHS) and its … Key Words: Methylprednisolone hemisuccinate-Metabolism-Urine-Highperformance liquid …
Number of citations: 16 journals.lww.com
EA Ludwig, AN Kong, DS Camara… - The Journal of Clinical …, 1993 - Wiley Online Library
The disposition of methylprednisolone (MP) and its prodrug hemisuccinate (MPHS) was assessed in six middle‐aged patients with chronic liver disease (CLD) and compared with six …
Number of citations: 11 accp1.onlinelibrary.wiley.com
H Möllmann, P Rohdewald, J Barth, C Möllmann… - Pharmaceutical …, 1988 - Springer
… UMPHS is the total amount of methylprednisolone hemisuccinate eliminated into the urine, expressed as a percentage of the dose administered. Clren(MP) is the renal clearance of …
Number of citations: 31 link.springer.com
AN Kong, RL Slaughter, WJ Jusko - Journal of Chromatography B …, 1988 - Elsevier
Methylprednisolone (MP) has particular utility in high doses (pulse therapy) in cadaveric renal transplantation to prevent and treat rejection, for acute bronchospasm (status asthmaticus)…
Number of citations: 21 www.sciencedirect.com
GJ Lawson - 1995 - search.proquest.com
… children require high doses of methylprednisolonehemisuccinate, for example in the treatment of … Methylprednisolone-hemisuccinate is contraindicated in known hypersensitivity to …
Number of citations: 4 search.proquest.com
H Derendorf, P Rohdewald, H Möllmann… - … & drug disposition, 1985 - Wiley Online Library
… The pro-drug was studied to get more information on the rate and the extent of its bioactivation as it had been shown that the similar conversion for methylprednisolone hemisuccinate is …
Number of citations: 31 onlinelibrary.wiley.com
MD Smith - Journal of Chromatography B: Biomedical Sciences …, 1979 - Elsevier
… A high-performance liquid chromatographic method is described for the simuitaneous determination of methylprednisolone (MP) and methylprednisolone hemisuccinate (MPHS), or …
Number of citations: 50 www.sciencedirect.com
WF Ebling, SJ Szefler, WJ Jusko - Journal of Chromatography B …, 1984 - Elsevier
… The hydrolysis rate of methylprednisolone hemisuccinate is shown in Fig. 2. Methylprednisolone hemisuccinate is hydrolysed rapidly and completely to its free alcohol within the …
Number of citations: 70 www.sciencedirect.com
GJ Lawson, J Chakraborty, JM Tredger… - British journal of …, 1995 - Wiley Online Library
… Methylprednisolone hemisuccinate and metabolites in urine from patients receiving high-dose corticosteroid therapy. Ther Drug Monit 1992; 14: 20-26. Slaunwhite WR, Sandberg AA. …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。